molecular formula C4Br2 B12095049 Dibromobutadiyne CAS No. 36333-41-2

Dibromobutadiyne

Cat. No.: B12095049
CAS No.: 36333-41-2
M. Wt: 207.85 g/mol
InChI Key: WTNKPRUJYFZQFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobutadiyne can be synthesized through various methods. One common approach involves the bromination of butadiyne. The reaction typically requires a brominating agent such as bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at low temperatures to control the reactivity and prevent decomposition .

Industrial Production Methods: Industrial production of this compound is challenging due to its instability. it can be produced in controlled environments using specialized equipment to handle the reactive intermediates. The use of cocrystals with stabilizing agents, such as bis(cyano)oxalamides, has been explored to manage its reactivity and facilitate its production .

Chemical Reactions Analysis

Types of Reactions: Dibromobutadiyne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted butadiynes can be formed.

    Poly(dibromodiacetylene):

Scientific Research Applications

Dibromobutadiyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibromobutadiyne involves its high reactivity due to the presence of the bromine atoms and the butadiyne backbone. The bromine atoms can participate in substitution reactions, while the triple bonds in the butadiyne backbone make it susceptible to polymerization and other addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Diiodobutadiyne: Similar in structure but with iodine atoms instead of bromine.

    Dichlorobutadiyne: Contains chlorine atoms instead of bromine.

    Butadiyne: The parent compound without halogen substitutions.

Uniqueness: Dibromobutadiyne is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. This makes it more reactive than its chlorinated or iodinated counterparts, allowing for a wider range of chemical transformations and applications .

Biological Activity

Dibromobutadiyne is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a member of the alkynes family, characterized by its two triple bonds and the presence of bromine atoms. Its chemical structure can be represented as follows:

C4H2Br2\text{C}_4\text{H}_2\text{Br}_2

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research has shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, a study reported that this compound derivatives demonstrated enhanced antibacterial effects due to the presence of bromine atoms and alkyl chains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Coumarin derivativeP. aeruginosa8 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as B16F10 melanoma cells. The mechanism involves the activation of apoptotic pathways, leading to cell death in cancerous tissues while sparing normal cells .

Case Study: Apoptotic Effects in Melanoma Cells

A study conducted on B16F10 melanoma cells revealed that this compound exhibited an IC50 value of approximately 13.7 µM, indicating significant cytotoxicity. Additionally, structural modifications to this compound were found to enhance its anticancer activity, with some derivatives showing IC50 values as low as 0.5 µM in ovarian cancer cell lines .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets, disrupting normal cellular functions. The presence of halogen atoms (bromine) plays a crucial role in increasing the lipophilicity and reactivity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets .

In Silico Studies

In silico evaluations have further supported the potential biological activities of this compound. Computational modeling has shown promising results in predicting its interactions with various biological targets, enhancing our understanding of its pharmacokinetic properties and potential therapeutic applications .

Properties

CAS No.

36333-41-2

Molecular Formula

C4Br2

Molecular Weight

207.85 g/mol

IUPAC Name

1,4-dibromobuta-1,3-diyne

InChI

InChI=1S/C4Br2/c5-3-1-2-4-6

InChI Key

WTNKPRUJYFZQFT-UHFFFAOYSA-N

Canonical SMILES

C(#CBr)C#CBr

Origin of Product

United States

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